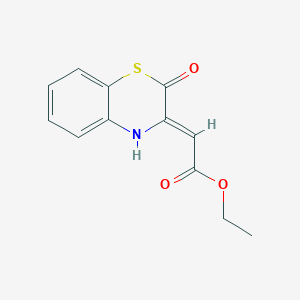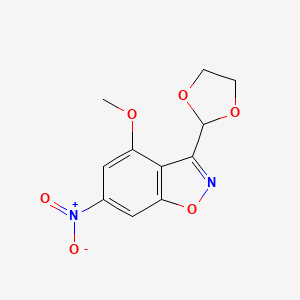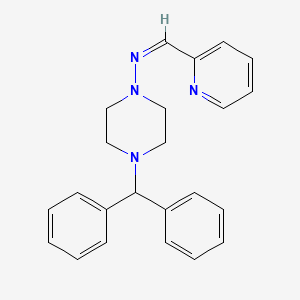
ethyl (2-oxo-2H-1,4-benzothiazin-3(4H)-ylidene)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2-oxo-2H-1,4-benzothiazin-3(4H)-ylidene)acetate, commonly known as ethyl benzothiazine acetate (EBTA), is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties.
作用机制
The mechanism of action of ethyl (2-oxo-2H-1,4-benzothiazin-3(4H)-ylidene)acetate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. ethyl (2-oxo-2H-1,4-benzothiazin-3(4H)-ylidene)acetate has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. It also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
ethyl (2-oxo-2H-1,4-benzothiazin-3(4H)-ylidene)acetate has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). It also inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins, a group of lipid compounds that play a role in inflammation.
实验室实验的优点和局限性
Ethyl (2-oxo-2H-1,4-benzothiazin-3(4H)-ylidene)acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and good bioavailability. However, one of the limitations of using ethyl (2-oxo-2H-1,4-benzothiazin-3(4H)-ylidene)acetate in lab experiments is its low solubility in water, which may limit its use in certain assays.
未来方向
There are several future directions for the research on ethyl (2-oxo-2H-1,4-benzothiazin-3(4H)-ylidene)acetate. One potential area of research is the development of ethyl (2-oxo-2H-1,4-benzothiazin-3(4H)-ylidene)acetate-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of the mechanism of action of ethyl (2-oxo-2H-1,4-benzothiazin-3(4H)-ylidene)acetate and its potential targets. Additionally, the synthesis of analogs of ethyl (2-oxo-2H-1,4-benzothiazin-3(4H)-ylidene)acetate with improved solubility and potency could lead to the development of more effective drugs.
合成方法
Ethyl (2-oxo-2H-1,4-benzothiazin-3(4H)-ylidene)acetate can be synthesized through a multistep process starting from 2-aminobenzothiazole. The first step involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate in the presence of a base to form ethyl 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. This intermediate is then cyclized using sulfur and iodine to obtain ethyl (2-oxo-2H-1,4-benzothiazin-3(4H)-ylidene)acetate.
科学研究应用
Ethyl (2-oxo-2H-1,4-benzothiazin-3(4H)-ylidene)acetate has shown promising results in various scientific research studies. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. In vitro studies have demonstrated that ethyl (2-oxo-2H-1,4-benzothiazin-3(4H)-ylidene)acetate inhibits the expression of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of several inflammatory diseases. ethyl (2-oxo-2H-1,4-benzothiazin-3(4H)-ylidene)acetate has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and colon cancer.
属性
IUPAC Name |
ethyl (2Z)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-2-16-11(14)7-9-12(15)17-10-6-4-3-5-8(10)13-9/h3-7,13H,2H2,1H3/b9-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOVKBDIDGBDSC-CLFYSBASSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1C(=O)SC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\1/C(=O)SC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2Z)-(2-oxo-2H-1,4-benzothiazin-3(4H)-ylidene)ethanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one](/img/structure/B5917047.png)
![4-methyl-N'-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)benzenesulfonohydrazide](/img/structure/B5917048.png)

![6-methyl-1-{[3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5917054.png)
![1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5917055.png)
acetate](/img/structure/B5917064.png)

![ethyl [4-cyano-3-(cyanomethyl)-1-phenyl-1H-pyrazol-5-yl]imidoformate](/img/structure/B5917075.png)



![3-(3-chlorophenyl)-7-hydroxy-8-[(4-methyl-1-piperidinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5917102.png)
![8-[(dibutylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B5917106.png)